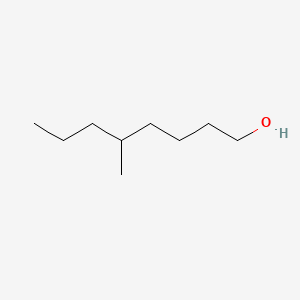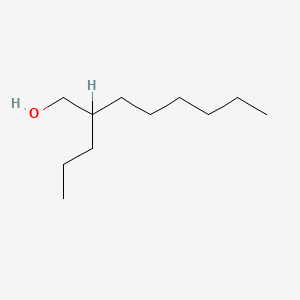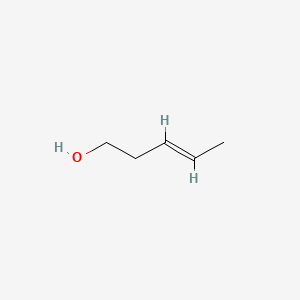
3-Penten-1-ol, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Penten-1-ol, (3E)-: is an organic compound with the molecular formula C5H10O . It is a type of unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the third and fourth carbon atoms in the pentene chain. The “(3E)” notation indicates the trans configuration of the double bond, meaning the substituents on the double-bonded carbons are on opposite sides. This compound is also known by other names such as trans-3-Pentenol-1 and (E)-pent-3-en-1-ol .
Mechanism of Action
Biochemical Pathways
One study suggests that certain pentenols, including 3-penten-1-ol, may be involved in plant responses to volatile treatments .
Action Environment
The action, efficacy, and stability of 3-Penten-1-ol, (3E)- can be influenced by various environmental factors These may include temperature, pH, and the presence of other molecules
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of pentyl leaf volatiles (PLVs), which are a group of volatile compounds that share structural similarity with green leaf volatiles (GLVs) . The enzymes, proteins, and other biomolecules that 3-Penten-1-ol, (3E)- interacts with are yet to be identified.
Cellular Effects
It is speculated that as a volatile compound, it may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The metabolic pathways involving 3-Penten-1-ol, (3E)- are not well characterized. It is known to be involved in the synthesis of PLVs
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing 3-Penten-1-ol, (3E)- involves the hydroboration-oxidation of 3-pentene. This process typically uses diborane (B2H6) or borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as ethylmagnesium bromide (C2H5MgBr), with formaldehyde (CH2O), followed by hydrolysis to yield 3-Penten-1-ol, (3E)-.
Industrial Production Methods: Industrial production of 3-Penten-1-ol, (3E)- often involves the catalytic hydrogenation of 3-pentyn-1-ol, using a palladium or nickel catalyst under controlled conditions to ensure the formation of the trans isomer .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Penten-1-ol, (3E)- can undergo oxidation reactions to form 3-pentenal or 3-pentenoic acid, depending on the oxidizing agent used.
Reduction: Reduction of 3-Penten-1-ol, (3E)- can yield pentanol, with the double bond being reduced to a single bond.
Substitution: The hydroxyl group in 3-Penten-1-ol, (3E)- can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or nickel catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 3-Pentenal, 3-Pentenoic acid.
Reduction: Pentanol.
Substitution: 3-Pentenyl chloride
Scientific Research Applications
Chemistry: 3-Penten-1-ol, (3E)- is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors due to its pleasant odor.
Biology and Medicine: In biological research, 3-Penten-1-ol, (3E)- is studied for its potential antimicrobial properties. It is also used in the synthesis of bioactive molecules that may have pharmaceutical applications.
Industry: Industrially, 3-Penten-1-ol, (3E)- is used in the manufacture of various chemicals, including plasticizers, lubricants, and surfactants. It is also employed in the production of polymers and resins .
Comparison with Similar Compounds
3-Penten-1-ol, (3Z)-: The cis isomer of 3-Penten-1-ol, differing in the configuration around the double bond.
2-Penten-1-ol: An isomer with the double bond between the second and third carbon atoms.
1-Penten-3-ol: An isomer with the hydroxyl group on the third carbon and the double bond between the first and second carbon atoms.
Uniqueness: 3-Penten-1-ol, (3E)- is unique due to its trans configuration, which can result in different physical and chemical properties compared to its cis isomer. The trans configuration often leads to a more stable and less sterically hindered molecule, which can influence its reactivity and interactions with other compounds .
Properties
CAS No. |
39161-19-8 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
pent-3-en-1-ol |
InChI |
InChI=1S/C5H10O/c1-2-3-4-5-6/h2-3,6H,4-5H2,1H3 |
InChI Key |
FSUXYWPILZJGCC-UHFFFAOYSA-N |
SMILES |
CC=CCCO |
Canonical SMILES |
CC=CCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


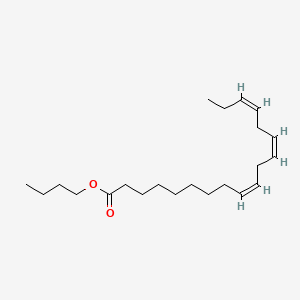
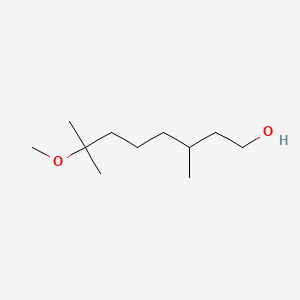
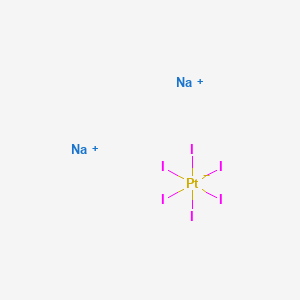
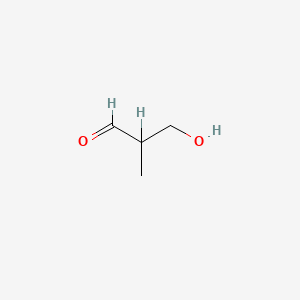
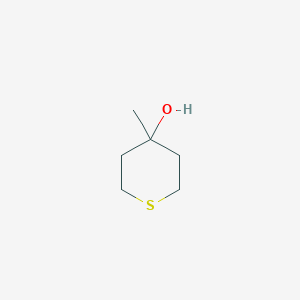

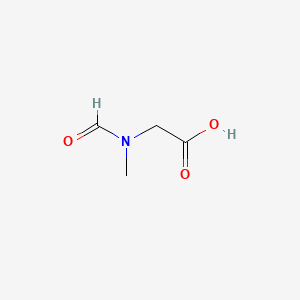

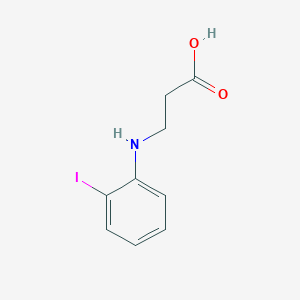

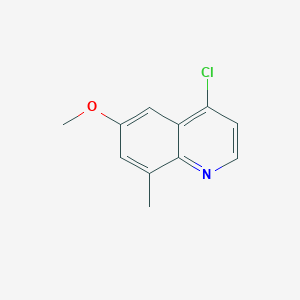
![Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3052112.png)
